molecular formula C20H11Br2ClN2O2 B11105818 2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11105818
M. Wt: 506.6 g/mol
InChI Key: CRMRUXIHKMGKGR-UHFFFAOYSA-N
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Description

2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a combination of bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common approach is the bromination of a phenol derivative, followed by the formation of the imine linkage with the benzoxazole-containing aldehyde. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H11Br2ClN2O2

Molecular Weight

506.6 g/mol

IUPAC Name

2,4-dibromo-6-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H11Br2ClN2O2/c21-13-7-12(19(26)16(22)8-13)10-24-15-4-1-11(2-5-15)20-25-17-9-14(23)3-6-18(17)27-20/h1-10,26H

InChI Key

CRMRUXIHKMGKGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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